molecular formula C8H10BrNO2 B8721305 (5-Bromo-4-methoxy-3-methylpyridin-2-YL)methanol

(5-Bromo-4-methoxy-3-methylpyridin-2-YL)methanol

Cat. No. B8721305
M. Wt: 232.07 g/mol
InChI Key: GUDUFFNMWWARFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-4-methoxy-3-methylpyridin-2-YL)methanol is a useful research compound. Its molecular formula is C8H10BrNO2 and its molecular weight is 232.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Bromo-4-methoxy-3-methylpyridin-2-YL)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromo-4-methoxy-3-methylpyridin-2-YL)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(5-Bromo-4-methoxy-3-methylpyridin-2-YL)methanol

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

(5-bromo-4-methoxy-3-methylpyridin-2-yl)methanol

InChI

InChI=1S/C8H10BrNO2/c1-5-7(4-11)10-3-6(9)8(5)12-2/h3,11H,4H2,1-2H3

InChI Key

GUDUFFNMWWARFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN=C1CO)Br)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromo-4-methoxy-2,3-dimethylpyridine 1-oxide (4.91 g) was dissolved in dichloromethane (60 ml), and trifluoroacetic anhydride (20 ml) was then added to the solution at room temperature. The resulting mixture was stirred overnight. Thereafter, the reaction solution was concentrated, and the concentrated solution was then dissolved in methanol (50 ml). The resulting mixture was stirred at 50° C. for 1 hour. The reaction solution was concentrated. The residue was dissolved in dichloromethane, and was then washed with a saturated sodium bicarbonate solution. The organic layer was dried over anhydrous sodium sulfate, and the filtrate was then concentrated. The residue was purified by silica gel column chromatography (hexane-ethyl acetate), so as to obtain the title compound (3.43 g) as a solid.
Name
5-Bromo-4-methoxy-2,3-dimethylpyridine 1-oxide
Quantity
4.91 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.